Cas no 951-05-3 (9-Chloromethylphenanthrene)

9-Chloromethylphenanthrene Chemical and Physical Properties
Names and Identifiers
-
- Phenanthrene,9-(chloromethyl)-
- 9-(chloromethyl)phenanthrene
- 9-Chloromethylphenanthrene
- 9-(Chlor-methyl)-phenanthren
- Phenanthrene,9-(chloromethyl)
- Phenanthryl-(9)-methyl-chlorid
- NSC-82368
- NSC82368
- 951-05-3
- SCHEMBL7912366
- UNII-94J2QST4XA
- 9-(chloromethyl)-phenanthrene
- FT-0664809
- DTXSID80241752
- NCIOpen2_004303
- AKOS015905176
- 94J2QST4XA
- NSC 82368
- Phenanthrene, 9-(chloromethyl)-
- DB-307554
-
- MDL: MFCD07369245
- Inchi: InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2
- InChI Key: SYNQYTBSQNSROF-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=C(CCl)C3=CC=CC=C23
Computed Properties
- Exact Mass: 226.05500
- Monoisotopic Mass: 226.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.8
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 99-101°C
- Boiling Point: 402.0±14.0 °C at 760 mmHg
- Flash Point: 185.0±12.8 °C
- PSA: 0.00000
- LogP: 4.73180
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
9-Chloromethylphenanthrene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-Chloromethylphenanthrene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
9-Chloromethylphenanthrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C369420-1g |
9-Chloromethylphenanthrene |
951-05-3 | 1g |
$ 150.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210704-1g |
9-Chloromethylphenanthrene, |
951-05-3 | 1g |
¥2407.00 | 2023-09-05 | ||
TRC | C369420-10g |
9-Chloromethylphenanthrene |
951-05-3 | 10g |
$ 1160.00 | 2023-04-18 | ||
TRC | C369420-2g |
9-Chloromethylphenanthrene |
951-05-3 | 2g |
$ 276.00 | 2023-09-08 | ||
TRC | C369420-5g |
9-Chloromethylphenanthrene |
951-05-3 | 5g |
$ 643.00 | 2023-04-18 | ||
TRC | C369420-500mg |
9-Chloromethylphenanthrene |
951-05-3 | 500mg |
$ 115.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210704-1 g |
9-Chloromethylphenanthrene, |
951-05-3 | 1g |
¥2,407.00 | 2023-07-11 |
9-Chloromethylphenanthrene Related Literature
-
1. 319. Polycyclic aromatic hydrocarbons. Part XIII. Condensed fluorene derivativesJ. W. Cook,A. Dansi,C. L. Hewett,John Iball,W. V. Mayneord,E. Roe J. Chem. Soc. 1935 1319
-
Sheng Zhang,Zhilong Xie,Zhanqiang Ye,Mingyang Zhang,Dongdeng Li,Masahiko Yamaguchi,Ming Bao Org. Biomol. Chem. 2022 20 6869
-
Tao Zou,Xiaoqiang Yu,Xiujuan Feng,Ming Bao Chem. Commun. 2015 51 10714
Additional information on 9-Chloromethylphenanthrene
Introduction to 9-Chloromethylphenanthrene (CAS No. 951-05-3)
9-Chloromethylphenanthrene (CAS No. 951-05-3) is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the phenanthrene family, has garnered attention due to its potential applications in medicinal chemistry and material science. The presence of a chloromethyl group at the 9-position introduces reactivity that makes it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
The structure of 9-chloromethylphenanthrene consists of a phenanthrene core substituted with a chloromethyl group. This arrangement imparts distinct chemical behavior, making it a versatile building block for further functionalization. The phenanthrene ring system is known for its stability and aromaticity, which contributes to the compound's utility in various chemical transformations.
In recent years, 9-chloromethylphenanthrene has been explored for its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel compounds with potential pharmaceutical applications. For instance, the chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines or alcohols. This flexibility has made it a valuable tool in drug discovery efforts.
One of the most compelling aspects of 9-chloromethylphenanthrene is its utility in the preparation of complex organic molecules. Its incorporation into larger structures can lead to compounds with enhanced properties, such as improved solubility or binding affinity. These characteristics are particularly important in pharmaceutical development, where optimizing molecular properties is crucial for achieving desired biological effects.
Recent studies have highlighted the synthetic utility of 9-chloromethylphenanthrene in constructing heterocyclic compounds. Heterocycles are essential motifs in many bioactive molecules, and 9-chloromethylphenanthrene provides a convenient starting point for their synthesis. By functionalizing the chloromethyl group and subsequent ring systems, researchers can generate a wide array of derivatives with tailored properties.
The pharmaceutical relevance of 9-chloromethylphenanthrene stems from its ability to serve as a precursor for various therapeutic agents. For example, derivatives of this compound have been investigated for their potential anticancer and anti-inflammatory properties. The phenanthrene core is frequently found in natural products and pharmaceuticals, underscoring its importance as a structural scaffold.
Moreover, 9-chloromethylphenanthrene has found applications beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in advanced materials, such as organic semiconductors and luminescent dyes. These applications highlight the compound's broad utility across multiple scientific disciplines.
The chemical reactivity of 9-chloromethylphenanthrene allows for diverse synthetic pathways. Researchers can employ various reaction conditions to achieve different functionalizations, making it a adaptable intermediate. This versatility is particularly valuable in industrial settings where multiple products may be synthesized from a single starting material.
In conclusion, 9-chloromethylphenanthrene (CAS No. 951-05-3) represents a fascinating compound with significant potential in both academic research and industrial applications. Its structural features and reactivity make it an invaluable tool for chemists working in pharmaceuticals, materials science, and beyond. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow even further.
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